Product packaging for Boc-NH-ethyl-SS-propionic acid(Cat. No.:CAS No. 485800-27-9)

Boc-NH-ethyl-SS-propionic acid

Cat. No.: B606311
CAS No.: 485800-27-9
M. Wt: 281.4 g/mol
InChI Key: CIJZYVBXQKYUFA-UHFFFAOYSA-N
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Description

Contextualizing Cleavable Linkers in Modern Chemical Biology and Therapeutics

Cleavable linkers are crucial in the design of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs). axispharm.com These linkers are designed to be stable in certain environments, like the bloodstream, but to break apart under specific conditions, such as the reducing environment within a target cell. axispharm.combiochempeg.com This controlled release mechanism is vital for delivering therapeutic payloads precisely to their intended targets, thereby enhancing efficacy and minimizing off-target toxicity. axispharm.comproteogenix.science The ability to release a drug at a specific site is a significant advantage in therapeutic design, particularly in cancer therapy where minimizing damage to healthy cells is paramount. axispharm.comcreative-biolabs.com

There are various types of cleavable linkers, each designed to respond to different triggers. These include linkers that are sensitive to changes in pH, the presence of specific enzymes, or a reducing environment. axispharm.com Disulfide-containing linkers, which are sensitive to the high concentration of glutathione (B108866) in the intracellular environment, are a prominent class of chemically labile linkers. ub.edu This difference in glutathione concentration between the inside and outside of a cell provides a natural mechanism for targeted drug release. nih.gov

Overview of Boc-NH-ethyl-SS-propionic Acid's Structural Role as a Disulfide-Containing Linker

This compound is a heterobifunctional linker that contains a disulfide bond. medchemexpress.comruixibiotech.com This disulfide bond is the key to its function as a cleavable linker. It is relatively stable in the extracellular environment but can be readily cleaved by reducing agents like glutathione, which are found in much higher concentrations inside cells compared to the bloodstream. nih.gov This reductive cleavage releases the conjugated molecule.

The structure of this compound features two distinct functional ends. One end has a carboxylic acid group, which can be activated to react with primary amines to form a stable amide bond. broadpharm.com The other end has a Boc-protected amine. broadpharm.com This dual functionality allows for the sequential attachment of different molecules, a crucial feature in the construction of complex bioconjugates.

Significance of Protecting Group Chemistry (Boc) in Multifunctional Linker Design

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. peptide.com In the context of this compound, the Boc group serves to temporarily block the reactivity of the amine group. broadpharm.com This protection is essential to prevent unwanted side reactions during the conjugation of the carboxylic acid end of the linker. mdpi.com

The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). broadpharm.compeptide.com This "safety-catch" nature of the Boc group allows for controlled, stepwise synthesis. researchgate.netmdpi.com Once the desired molecule is attached to the carboxylic acid end, the Boc group can be removed to expose the amine, which is then available for further conjugation. broadpharm.com This strategic use of protecting groups is fundamental to the design of multifunctional linkers, enabling the precise assembly of complex molecular architectures for advanced bioconjugation applications. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4S2 B606311 Boc-NH-ethyl-SS-propionic acid CAS No. 485800-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZYVBXQKYUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154476
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485800-27-9
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485800-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Boc Nh Ethyl Ss Propionic Acid

Synthetic Pathways to the Boc-Protected Aminoethyl Disulfide Propionic Acid Core

The synthesis of Boc-NH-ethyl-SS-propionic acid involves a multi-step process that strategically builds the molecule to ensure the correct placement of its functional groups. A common approach involves the coupling of a Boc-protected aminoethyl thiol with a suitable propionic acid derivative containing a leaving group that can react with the thiol to form the disulfide bridge.

Alternatively, a disulfide exchange reaction can be employed. For instance, a symmetrical disulfide of the propionic acid moiety can be reacted with a Boc-protected aminoethyl thiol under conditions that favor the formation of the asymmetrical disulfide product. The purification of the final product is crucial to remove any starting materials or homodimeric disulfide byproducts.

In a reported synthetic approach for a related linker, a Boc-protected linker was coupled to a pharmacophore using HBTU in the presence of DMAP, followed by deprotection with HCl to yield the desired linker-adduct. rsc.org This highlights a general strategy where the Boc-protected disulfide-containing linker is first synthesized and then conjugated to a molecule of interest.

Controlled Amine Deprotection via tert-Butoxycarbonyl (Boc) Removal for Subsequent Functionalization

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Its key advantage lies in its stability under a range of conditions and its susceptibility to removal under acidic conditions. masterorganicchemistry.comresearchgate.net This allows for the selective deprotection of the amine, enabling further functionalization without disturbing other parts of the molecule.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comjkchemical.com The reaction proceeds by protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine. jkchemical.com The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed.

The ability to remove the Boc group under acidic conditions makes it orthogonal to other protecting groups that are labile to basic conditions or hydrogenolysis, which is a significant advantage in multi-step synthetic sequences. masterorganicchemistry.com For instance, the Boc group is stable under the basic conditions often used for the removal of the Fmoc group, another common amine protecting group. researchgate.netug.edu.pl This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules with multiple functional groups.

Carboxylic Acid Activation Strategies for Amide Bond Formation in Conjugation Reactions

The carboxylic acid moiety of this compound is the primary site for conjugation to amine-containing molecules, such as antibodies or other proteins. To facilitate the formation of a stable amide bond, the carboxylic acid must first be "activated" to increase its electrophilicity.

Carbodiimide-Mediated Coupling (e.g., EDC/HATU)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for promoting the formation of amide bonds between carboxylic acids and primary amines. broadpharm.com In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a primary amine to form the desired amide bond.

To improve the efficiency of the coupling reaction and minimize side reactions, such as racemization in the case of chiral molecules, an activating agent like 1-Hydroxy-7-azabenzotriazole (HOAt) or more commonly, N-Hydroxysuccinimide (NHS) or its analogues like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is often added. nih.govnih.gov These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine. The use of EDC in combination with activators like HATU is a well-established method for conjugating carboxylic acids to amines. broadpharm.com

Active Ester Formation for Bioconjugation

Another common strategy for activating carboxylic acids for bioconjugation is the formation of an active ester, most notably an N-hydroxysuccinimide (NHS) ester. unirioja.esub.edu These esters can be pre-formed and isolated before being reacted with the amine-containing biomolecule. The NHS ester is sufficiently stable for storage but highly reactive towards primary amines at physiological or slightly basic pH, forming a stable amide bond and releasing NHS as a byproduct. spirochem.com

This two-step approach offers several advantages, including the ability to purify the activated linker before conjugation, which can lead to a more defined and homogenous final product. The reaction of the NHS ester with the amine is typically efficient and proceeds under mild conditions, which is crucial when working with sensitive biomolecules like proteins.

Exploration of Related Disulfide Linker Derivatives and Analogues in Research

The core structure of this compound is part of a broader class of disulfide-containing linkers that have been extensively explored in drug delivery and bioconjugation research. nih.govrsc.org The disulfide bond's sensitivity to the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream, makes it an attractive "trigger" for the selective release of therapeutic agents inside target cells. mdpi.com

Research in this area has focused on fine-tuning the properties of the disulfide linker to control its stability and release kinetics. For example, sterically hindered disulfide linkers, which have methyl groups adjacent to the disulfide bond, have been developed to increase their stability in circulation and reduce premature drug release. mdpi.comtandfonline.com

Furthermore, self-immolative disulfide linkers have been designed to ensure that the released drug is in its native, unmodified form. tandfonline.com Beyond simple disulfide bonds, other derivatives include those with integrated polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and pharmacokinetic properties. broadpharm.com The versatility of disulfide chemistry has led to its application in conjugating a wide array of molecules, from small-molecule drugs to large biomolecules like antibodies, for therapeutic and research purposes. tandfonline.comnih.gov

Mechanistic Investigations of Disulfide Bond Cleavage in Biological Contexts

Bioreductive Cleavage Mechanisms of the Disulfide (–S–S–) Moiety

The primary mechanism for the bioreductive cleavage of the disulfide moiety in compounds like Boc-NH-ethyl-SS-propionic acid is a thiol-disulfide exchange reaction. This process is predominantly mediated by endogenous thiols, with the tripeptide glutathione (B108866) (GSH) being the most abundant low-molecular-weight thiol in mammalian cells.

Initial Attack: R-S-S-R' + GS⁻ → R-S-SG + R'-S⁻

Second Attack: R-S-SG + GS⁻ → GSSG + R-S⁻

This thiol-disulfide exchange is a dynamic and reversible process, with the direction and rate being influenced by the concentrations of the reactants and the intrinsic properties of the disulfide bond. In cellular systems, these reactions are not in equilibrium and are kinetically controlled. rsc.org

Influence of Intracellular Redox Environments (e.g., Glutathione Concentrations) on Linker Stability and Payload Release

The selective cleavage of disulfide linkers within target cells is primarily driven by the significant difference in glutathione concentration between the intracellular and extracellular environments. This differential provides a basis for designing drug delivery systems that remain stable in circulation but release their payload upon entering a cell.

The intracellular concentration of glutathione is in the millimolar range (1–10 mM), creating a highly reducing environment. nih.goviris-biotech.de In contrast, the extracellular fluid and blood plasma have a much lower glutathione concentration, typically in the micromolar range (2–20 µM). nih.gov This concentration gradient of approximately 100- to 1000-fold is the key determinant for the stability of disulfide linkers like this compound in the bloodstream and their rapid cleavage inside cells. nih.goviris-biotech.de

Furthermore, many tumor cells exhibit elevated levels of glutathione compared to normal cells, which can further enhance the selective release of cytotoxic drugs from disulfide-linked ADCs within the tumor microenvironment. iris-biotech.de

The table below illustrates the typical concentrations of glutathione in different biological compartments, highlighting the basis for the selective cleavage of disulfide linkers.

Biological CompartmentGlutathione (GSH) ConcentrationRedox EnvironmentImplication for Disulfide Linkers
Intracellular (Cytosol)1–10 mMHighly ReducingRapid Cleavage
Extracellular (Plasma)2–20 µMOxidizingStable

Kinetic and Thermodynamic Studies of Disulfide Reduction in Model Systems

Second-order rate constants for the reduction of various disulfides by glutathione have been determined in model systems. For unhindered disulfides, these reactions are generally rapid. The table below presents representative kinetic data for the reduction of different disulfide-containing compounds by thiols, which can serve as an approximation for the reactivity of simple aliphatic disulfides.

Disulfide CompoundReducing ThiolSecond-Order Rate Constant (k) at pH ~7.4Reference
CystineGlutathioneNot specified, but mechanistically similar to other simple disulfides researchgate.net
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Hydrogen Sulfide889 ± 12 M⁻¹s⁻¹ unideb.hu
Oxidized Glutathione (GSSG)Dithiothreitol (B142953)Rate is proportional to DTT concentration nih.gov
General Aliphatic DisulfidesThiolate AnionsFollows a Brønsted relation with the pKa of the thiol researchgate.net

From a thermodynamic perspective, the reduction of a disulfide bond by two equivalents of a thiol is generally a favorable process, driven by the formation of more stable thiol groups and the oxidized dimer of the reducing agent. The redox potential of the glutathione/glutathione disulfide (GSH/GSSG) couple is a key thermodynamic parameter that governs the feasibility of disulfide reduction in biological systems.

Stability of the Disulfide Linkage in Systemic Circulation Models

The stability of the disulfide linker in systemic circulation is a critical parameter for the safety and efficacy of targeted drug delivery systems. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. For unhindered aliphatic disulfide linkers, such as the one in this compound, stability in plasma can be a challenge.

Studies on early antibody-drug conjugates that utilized unhindered disulfide linkers reported relatively short half-lives in circulation. For instance, some immunotoxins with such linkers showed a half-life of approximately 8 hours in the bloodstream. This instability is attributed to the presence of low concentrations of free thiols, such as cysteine and glutathione, in the plasma that can mediate the thiol-disulfide exchange reaction. researchgate.net

To enhance plasma stability, modern disulfide linkers often incorporate steric hindrance, for example, by adding methyl groups adjacent to the disulfide bond. This modification can significantly increase the half-life of the linker in circulation. cam.ac.uk The table below provides a comparative overview of the stability of different types of linkers used in ADCs in human plasma.

Linker TypeExample Linker Structure FeatureApproximate Half-life in Human PlasmaReference
Unhindered Disulfide-S-S-~8 hours (in some early immunotoxins)
Hindered Disulfide-C(CH₃)₂-S-S-Can be significantly longer than unhindered cam.ac.uk
Hydrazone=N-NH-~2 days (in some systems) cam.ac.uk
Dipeptide (e.g., Val-Cit)-Val-Cit-PABC-~230 days cam.ac.uk

This data underscores the importance of linker design in achieving the desired stability profile for effective drug delivery. While simple aliphatic disulfide linkers like this compound offer a straightforward mechanism for payload release, their application may be limited to scenarios where rapid release is desired or where their inherent instability can be tolerated or mitigated through formulation strategies.

Applications in Advanced Targeted Therapeutic and Diagnostic Systems

Design and Development of Antibody-Drug Conjugates (ADCs) Utilizing Boc-NH-ethyl-SS-propionic Acid Derivativesfujifilm.comunirioja.esmdpi.combocsci.comnjbio.comcam.ac.ukpharmaffiliates.commedchemexpress.commdpi.comrsc.orgtargetmol.com

The core of the utility of this compound in this context is its disulfide bond (-S-S-). axispharm.com This bond can be cleaved under specific reducing conditions. After deprotection of the Boc group and activation of the carboxylic acid, the molecule can be readily incorporated into more complex linker-payload systems designed for attachment to an antibody. broadpharm.com

The effectiveness of an ADC is profoundly influenced by the linker's stability. mdpi.com Linkers containing a disulfide bond, such as those derived from this compound, are designed to be relatively stable in the bloodstream. mdpi.com However, upon internalization into a target cancer cell, the ADC is exposed to a highly reducing intracellular environment. This environment has a concentration of glutathione (B108866) that is up to 1000-fold higher than in the extracellular plasma. mdpi.com This significant difference in reduction potential facilitates the selective cleavage of the disulfide bond within the cell, releasing the cytotoxic payload in a controlled manner at the site of action. axispharm.com

To further enhance linker stability and prevent premature drug release in circulation, linker design can be modified to introduce steric hindrance around the disulfide bond. njbio.comrsc.org For instance, the introduction of methyl groups adjacent to the disulfide bond can increase its stability in plasma, fine-tuning the release kinetics of the payload. nih.gov This strategy allows for a balance between maintaining the ADC's integrity during circulation and ensuring efficient drug release inside the tumor cell. nih.govfrontiersin.org

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. sciclix.com An optimal DAR is crucial, as a low ratio may result in insufficient potency, while a high DAR can negatively affect the ADC's pharmacokinetics, stability, and solubility, potentially leading to faster clearance and increased toxicity. sciclix.comnih.gov Most ADCs in clinical development aim for a DAR value between 2 and 4. sciclix.com

The linker chemistry, derived from precursors like this compound, is integral to achieving a desired and consistent DAR. medchemexpress.com The linker provides the chemical handle for conjugation to the antibody, typically at surface-accessible lysine (B10760008) residues or through the reduction of interchain disulfide bonds to generate reactive cysteine thiols. sciclix.com The development of site-specific conjugation technologies, which allows for the attachment of linkers at specific, predetermined sites on the antibody, has enabled the production of homogeneous ADCs with a uniform DAR (e.g., DAR 2 or DAR 4). oup.commdpi.com This homogeneity leads to more predictable pharmacological behavior compared to the heterogeneous mixtures produced by older conjugation methods. mdpi.com

DAR ValuePotential Impact on ADC Properties
Low (e.g., 1-2)May have reduced antitumor efficacy but often exhibits better pharmacokinetics and lower toxicity. sciclix.com
Optimal (e.g., 2-4)Generally provides a balance of efficacy and tolerability; common target for clinical ADCs. sciclix.com
High (e.g., >4)Can increase potency but may lead to aggregation, poor stability, faster clearance, and off-target toxicity. sciclix.comnih.gov

The specific design of the disulfide linker has a direct and significant impact on the pharmacokinetics (PK) and in vivo efficacy of an ADC. nih.govfrontiersin.org Preclinical studies have demonstrated that modulating the steric hindrance around the disulfide bond can alter both the stability of the ADC in circulation and the efficiency of payload release within tumor tissue. rsc.orgnih.gov

A key finding from research is that a trade-off exists between linker stability and payload release efficiency. nih.govfrontiersin.org While increasing steric hindrance enhances the ADC's stability and prolongs its circulation time, it can also slow down the rate of disulfide cleavage and subsequent drug release inside the target cell. nih.gov An overly stable linker may fail to release its payload effectively, leading to diminished efficacy, whereas a less stable linker might release the drug prematurely. rsc.orgnih.gov

Research on site-specific THIOMAB™ antibody-drug conjugates (TDCs) with different pyrrolobenzodiazepine (PBD) payloads has illustrated this principle. In these studies, linker designs were varied to modulate stability and release.

Linker CharacteristicObservation in Preclinical ModelsImpact on Efficacy
Less Steric HindranceLower stability in circulation, but more efficient payload release in the tumor. nih.govfrontiersin.orgCan result in significant tumor growth inhibition. nih.gov
Increased Steric HindranceImproved stability and DAR profile in circulation. nih.govfrontiersin.orgMay lead to slower or less effective payload release, resulting in reduced in vivo activity. nih.govfrontiersin.org
Optimal Hindrance (e.g., cyclobutyl vs. cyclopropyl)Two linkers can show similar stability in circulation. nih.govSubtle structural differences can lead to dramatic differences in efficacy, highlighting the sensitivity of the release mechanism. nih.gov

These preclinical findings underscore that linker optimization is essential for achieving the desired balance of PK properties and therapeutic activity for a given ADC. nih.govfrontiersin.org

Optimization of Drug-to-Antibody Ratio (DAR) through Linker Integration

Integration into Other Bioconjugate Modalities

The utility of cleavable disulfide linkers derived from this compound extends beyond ADCs to other targeted therapeutic platforms. axispharm.comcd-bioparticles.net The fundamental principle of leveraging the differential reducing potential between the bloodstream and the intracellular environment is applicable to any system where a targeting moiety is used to deliver a payload to a specific cell type.

Peptide-drug conjugates (PDCs) use peptides as targeting ligands to deliver cytotoxic agents to cells overexpressing specific receptors. Similar to ADCs, the linker plays a crucial role in the PDC's success. Disulfide-based cleavable linkers are employed in PDCs to ensure stability in circulation and promote targeted release of the drug upon internalization into cancer cells. axispharm.comcd-bioparticles.net The construction and application of these peptide-conjugated drugs rely on the same controlled-release mechanisms as ADCs. cd-bioparticles.net More broadly, this linker technology is applicable to various protein-drug conjugates where targeted delivery and intracellular release are desired. cd-bioparticles.net

Aptamer-drug conjugates (ApDCs) represent another emerging class of targeted therapies. Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to target molecules with high affinity and specificity, much like antibodies. They offer advantages such as smaller size, ease of synthesis, and lower immunogenicity. Disulfide-cleavable linkers are an attractive option for the development of ApDCs, allowing for the stable conjugation of a potent drug to the targeting aptamer and its subsequent release inside the target cell in response to the high intracellular glutathione levels. axispharm.com

Peptide-Drug Conjugates (PDCs) and Protein Conjugates

Utilization in Stimuli-Responsive Drug Delivery Platforms

The unique chemical architecture of this compound, featuring a terminal carboxylic acid, a Boc-protected amine, and a central, cleavable disulfide bond, makes it a valuable building block in the creation of advanced drug delivery systems. pharmaffiliates.combroadpharm.com Its primary utility lies in constructing stimuli-responsive platforms that can release therapeutic payloads in response to specific biological cues, particularly the redox potential difference between extracellular and intracellular environments.

Redox-Responsive Nanoparticles and Polymeric Micelles for Controlled Release

The significant concentration gradient of glutathione (GSH), a key intracellular reducing agent, between the extracellular (micromolar) and intracellular/tumor (millimolar) environments provides a powerful endogenous stimulus for targeted drug release. mdpi.comrsc.orgdntb.gov.ua this compound is instrumental in designing nanoparticles and polymeric micelles that exploit this gradient. The disulfide bond within its structure serves as a redox-sensitive linkage that can be selectively cleaved in the high-GSH environment of the cell cytosol or tumor tissue. jsta.clnih.govrsc.org

Researchers incorporate this linker into amphiphilic block copolymers, which then self-assemble in aqueous media to form "core-shell" nanostructures like polymeric micelles. acs.org The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in circulation. By situating the disulfide bond at the core-shell interface or within the core-forming polymer backbone, the integrity of the nanoparticle becomes dependent on the redox environment. rsc.org

Upon entering a target cell via processes like endocytosis, the high intracellular GSH concentration rapidly reduces the disulfide bonds. mdpi.com This cleavage leads to the disassembly of the nanoparticle or micelle structure, a process often termed "shell-shedding," which triggers the abrupt and controlled release of the encapsulated therapeutic agent directly at the site of action. mdpi.comrsc.org This strategy enhances therapeutic efficacy while minimizing premature drug leakage in the bloodstream, thereby reducing off-target side effects. nih.govulisboa.pt

Research has demonstrated the successful application of this strategy using various therapeutic agents. For instance, nanoparticles formulated with disulfide-containing polymers have been shown to effectively encapsulate and release anticancer drugs like doxorubicin (B1662922) (DOX) and paclitaxel (B517696) (PTX) in a reduction-dependent manner. researchgate.netolemiss.edu

Table 1: Research Findings on Redox-Responsive Drug Release

Nanocarrier SystemDrug ModelStimulusRelease Profile (Illustrative)Reference Finding
Disulfide-linked Polymeric MicellesDoxorubicin (DOX)10 mM Glutathione (GSH)~60-80% release over 24hIn the presence of GSH, mimicking intracellular reductive conditions, disulfide bonds are cleaved, leading to micelle destabilization and significant drug release. ulisboa.ptresearchgate.net
Redox-sensitive Polymeric NanoparticlesPaclitaxel (PTX)Sodium Dithionite (reducing agent)Triggered, rapid release post-reductionRedox-responsive nanoparticles can incorporate hydrophobic drugs like PTX, with release triggered by a reducing agent. olemiss.edu
PEG-ss-PCL MicellesCamptothecin (CPT)10 mM Dithiothreitol (B142953) (DTT)>80% release over 10hMicelles with disulfide linkages (ss) between hydrophilic PEG and hydrophobic PCL blocks show rapid disassembly and drug release in a reductive environment compared to stable, non-disulfide linked controls. acs.org

Smart Prodrug Strategies for Targeted Activation

This compound is a quintessential component in the design of "smart" prodrugs, particularly in the field of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.commedchemexpress.com A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. Smart prodrugs are designed for activation by specific triggers present at the target disease site, such as the reductive environment of a tumor cell. escholarship.orggoogle.com

In this context, this compound functions as a cleavable linker. ambeed.comcd-bioparticles.net The synthesis of such a prodrug involves several steps. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine, allowing the carboxylic acid end of the molecule to be selectively conjugated to a cytotoxic drug. broadpharm.comacs.org Following this, the Boc group is removed under acidic conditions, exposing the amine group. acs.org This newly freed amine can then be attached to a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen, or to a polymer. fujifilm.com

The resulting conjugate circulates systemically in its inactive state. The linker is designed to be stable in the bloodstream, preventing premature release of the potent cytotoxin. fujifilm.com When the ADC binds to its target cancer cell and is internalized, the high intracellular concentration of glutathione cleaves the disulfide bond within the linker. acs.org This cleavage breaks the connection between the drug and the antibody, releasing the free, active drug inside the cancer cell where it can exert its therapeutic effect. medchemexpress.com This strategy of targeted activation dramatically increases the therapeutic window of highly potent drugs, concentrating their cytotoxic power on malignant cells while sparing healthy tissues. nih.gov

Table 2: Characteristics of this compound in Prodrug Design

ComponentFunctionSignificance in Prodrug Strategy
Carboxylic Acid (-COOH)Reaction site for drug conjugationAllows for the formation of a stable bond (e.g., ester or amide) with a functional group on the therapeutic agent. broadpharm.com
Disulfide Bond (-SS-)Redox-cleavable triggerEnsures the linker is stable in circulation but is cleaved in the high-glutathione environment of the target cell, enabling site-specific drug activation. acs.orgrsc.org
Boc-Protected Amine (Boc-NH-)Protected reaction site for carrier conjugationEnables controlled, sequential synthesis by preventing the amine from reacting while the drug is being attached; its subsequent deprotection allows for conjugation to the targeting antibody or polymer. acs.org

Boc Nh Ethyl Ss Propionic Acid in Chemical Biology and Material Science Research

Development of Cleavable Chemical Probes and Affinity Tags for Proteomics and Cell Biology

The cleavable nature of the disulfide bond in Boc-NH-ethyl-SS-propionic acid makes it a key component in the design of chemical probes and affinity tags for studying proteins and cellular processes. nih.gov These tools allow for the isolation and identification of specific proteins from complex biological mixtures.

Key Features and Applications:

Affinity Purification: A common strategy involves attaching a biotin (B1667282) affinity tag to a probe via a linker containing the this compound moiety. This allows for the capture of the probe-labeled proteins on an avidin (B1170675) or streptavidin support. The subsequent cleavage of the disulfide bond with a reducing agent releases the captured proteins for analysis, often by mass spectrometry. This approach offers an advantage over non-cleavable linkers where harsh conditions are often required to elute the proteins, which can interfere with downstream analysis. nih.gov

Proteomics: In proteomics, these cleavable probes are used to identify and quantify proteins in a given sample. nih.gov The ability to selectively release captured proteins under mild conditions improves the quality of data obtained from mass spectrometric analysis. nih.gov

Cell Biology: In cell biology, these probes can be used to study protein-protein interactions and to identify the targets of drugs. cd-bioparticles.net The cleavable linker allows for the isolation of protein complexes under conditions that preserve their native structure.

FeatureDescriptionReference
Cleavable Linker Contains a disulfide bond that can be broken under mild reducing conditions. nih.gov
Affinity Tag Often biotin, used for capturing probe-labeled proteins. nih.gov
Application Proteomics, cell biology, studying protein-protein interactions, and drug target identification. nih.govcd-bioparticles.net

Applications in the Functionalization of Biomolecules for Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function directly in native biological systems. ABPP utilizes active site-directed probes that covalently label a specific class of enzymes. This compound can be incorporated as a linker in these probes. cd-bioparticles.net

Role in ABPP Probes:

The carboxylic acid end of this compound can be coupled to a reactive group that targets the active site of a specific enzyme class. broadpharm.com

After deprotection of the Boc group, the revealed amine can be conjugated to a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. broadpharm.com

The disulfide bond allows for the cleavage and release of the labeled enzyme or its peptides after enrichment, facilitating identification by mass spectrometry. nih.gov

The use of cleavable linkers like the one derived from this compound in ABPP has been shown to significantly improve the identification of probe-labeled proteins compared to methods that rely on on-bead digestion. nih.gov

Role in the Construction of Dynamic and "Smart" Materials with Tunable Properties

The reversible nature of the disulfide bond in this compound makes it a valuable component for creating "smart" materials that can respond to specific stimuli. These materials have tunable properties and are of great interest in fields like drug delivery and tissue engineering.

Examples of "Smart" Materials:

Stimuli-Responsive Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating disulfide cross-linkers derived from this compound, hydrogels can be designed to degrade in the presence of reducing agents like glutathione (B108866), which is found at higher concentrations inside cells. This property can be exploited for the controlled release of encapsulated drugs at a specific target site.

Self-Healing Materials: The reversible formation of disulfide bonds can be utilized to create self-healing materials. When a material containing these bonds is damaged, the disulfide bonds can reform under appropriate conditions, restoring the material's integrity.

Material TypeStimulus for Property ChangePotential ApplicationReference
Hydrogels Reducing agents (e.g., glutathione)Controlled drug delivery
Self-Healing Polymers Oxidation/Reduction cyclesReversible material repair

Crosslinking Applications in Advanced Biomaterials and Hydrogels

This compound serves as a versatile crosslinking agent in the fabrication of advanced biomaterials, particularly hydrogels. nih.govmdpi.com Crosslinking is the process of forming connections between polymer chains to create a more stable, three-dimensional network. mdpi.com

Mechanism and Advantages:

The two functional ends of this compound allow for its integration into polymer networks. The carboxylic acid can be activated to react with amine groups on polymer chains, while the Boc-protected amine can be deprotected and reacted with other functional groups. broadpharm.com The key feature is the disulfide bond, which forms a cleavable crosslink.

Applications in Biomaterials:

Tissue Engineering: Disulfide-crosslinked hydrogels can be used as scaffolds that support cell growth and tissue regeneration. The degradability of the hydrogel can be tuned to match the rate of new tissue formation by controlling the density of the disulfide crosslinks.

Drug Delivery Systems: As mentioned previously, the stimuli-responsive nature of the disulfide crosslinks is ideal for creating drug delivery vehicles that release their payload in a controlled manner.

Bioconjugation: This molecule can be used to link different biomolecules together, creating new functional materials. For example, it can be used to attach proteins or peptides to polymer backbones. nih.gov

The use of such cleavable crosslinkers provides a significant advantage in the design of biomaterials, allowing for dynamic systems that can change their properties in response to biological cues.

Analytical and Characterization Methodologies for Research on Boc Nh Ethyl Ss Propionic Acid Conjugates

Spectroscopic Techniques for Conjugate Structural Elucidation (e.g., Advanced NMR Spectroscopy for Linkage Conformation, High-Resolution Mass Spectrometry for Conjugate Integrity)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of the conjugate, particularly in confirming that the linkage has formed as intended. While full NMR characterization of a large biomolecule conjugate (like an antibody-drug conjugate) is complex, NMR is invaluable for analyzing smaller conjugate models or the linker-payload segment. In proton NMR (¹H NMR) spectra, the successful conjugation of Boc-NH-ethyl-SS-propionic acid can be confirmed by the disappearance of the carboxylic acid proton and shifts in the signals of protons adjacent to the newly formed amide bond. rsc.org Characteristic signals for the Boc protecting group (a singlet around 1.3-1.4 ppm) and the methylene (B1212753) protons adjacent to the disulfide bond and amide groups provide a spectral fingerprint for the linker moiety within the conjugate. rsc.org

High-Resolution Mass Spectrometry (HRMS) is critical for verifying the integrity and exact mass of the final conjugate. Techniques like Electrospray Ionization (ESI) paired with Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the molecular weight of large conjugates with high accuracy. google.com This analysis confirms the successful coupling of the linker-payload moiety to the target biomolecule by matching the experimentally observed mass to the theoretically calculated mass. It also serves as a quality control step to ensure that the biomolecule has not undergone significant degradation during the conjugation process.

Table 1: Representative Spectroscopic Data for a Hypothetical Conjugate This table illustrates the expected analytical results for a small molecule drug conjugated to this compound.

Analysis Type Parameter Expected Observation Purpose
¹H NMR Chemical Shift (δ)Appearance of new amide proton (NH) signal; shifts in α-CH₂ protons next to the new amide bond. Disappearance of the carboxylic acid proton.Confirms amide bond formation.
¹H NMR Chemical Shift (δ)Presence of a singlet at ~1.4 ppm (9H) and methylene signals at ~2.7-3.5 ppm.Confirms the integrity of the Boc- and ethyl-SS-propionic acid portions of the linker. rsc.org
HRMS (ESI) [M+H]⁺Observed mass matches the calculated mass of the conjugate with <5 ppm error. Verifies the molecular weight and confirms the successful conjugation of one linker-drug unit.

Chromatographic Methods for Purity Assessment and Reaction Monitoring of Conjugation Processes

Chromatography is the cornerstone for assessing the purity of this compound conjugates and for monitoring the progress of the conjugation reaction. It allows for the separation of the desired conjugate from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the most common method used. google.com By employing a nonpolar stationary phase and a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) with an acid modifier), molecules are separated based on their hydrophobicity. google.com In a typical conjugation reaction, the starting biomolecule, the linker-payload, and the final conjugate will all have distinct retention times. Reaction progress can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC. A successful reaction is indicated by the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product. nih.gov Following the reaction, HPLC is used to determine the purity of the isolated conjugate, which is crucial for ensuring reproducible results in subsequent biological assays.

Table 2: Example HPLC Data for Reaction Monitoring and Purity Assessment This table shows hypothetical retention times for components in a conjugation reaction mixture.

Compound Retention Time (min) Observation During Reaction Purity Assessment of Final Product
Unconjugated Biomolecule12.5Peak area decreases over time.Peak should be absent or below the limit of detection.
This compound (activated)15.2Peak area decreases over time.Peak should be absent.
Desired Conjugate 18.7 Peak area increases over time. Should be the major peak (>95% of total peak area). creative-biolabs.com
Hydrolyzed Linker8.4May appear as a minor peak.Should be below a specified impurity threshold.

In Vitro and Ex Vivo Assays for Evaluating Linker Stability and Cleavage Kinetics in Biological Milieus

A key feature of this compound is its disulfide bond, which is designed to be stable in systemic circulation but cleavable in the reducing environment inside a target cell. axispharm.commedchemexpress.com In vitro and ex vivo assays are essential to confirm this behavior.

In Vitro Stability Assays are performed to measure the linker's stability in conditions mimicking the bloodstream and its cleavage rate in a reducing environment. To assess stability, the conjugate is incubated in human or animal plasma or phosphate-buffered saline (PBS) at 37°C for an extended period. axispharm.com Samples are analyzed at various time points by HPLC or LC-MS to quantify the amount of intact conjugate remaining. For cleavage kinetics, the conjugate is incubated in a buffer containing a reducing agent, most commonly glutathione (B108866) (GSH), which is present in high concentrations inside cells, or dithiothreitol (B142953) (DTT). The rate of disappearance of the intact conjugate and the appearance of the cleaved payload is measured to determine the cleavage half-life.

Ex Vivo Assays provide a more complex biological environment. These often involve incubating the conjugate with whole blood, plasma, or tissue homogenates to evaluate its stability and metabolism in the presence of a full complement of biological enzymes and proteins. google.com These assays can reveal potential liabilities, such as enzymatic degradation of the linker or payload, that might not be apparent in simpler in vitro models.

Table 3: Representative Data from an In Vitro Linker Cleavage Assay This table illustrates the cleavage of a conjugate in the presence of a physiological concentration of a reducing agent.

Time (hours) Incubation Condition % Intact Conjugate Remaining Conclusion
0Human Plasma100%Baseline measurement.
24Human Plasma>95%Demonstrates high stability in simulated circulation. axispharm.com
72Human Plasma>90%Confirms long circulation stability.
010 mM Glutathione (GSH)100%Baseline for cleavage study.
110 mM Glutathione (GSH)50%Indicates a cleavage half-life of approximately 1 hour.
410 mM Glutathione (GSH)<10%Shows efficient cleavage in a reducing environment.

Computational and Theoretical Approaches to Boc Nh Ethyl Ss Propionic Acid Linker Design

Molecular Dynamics Simulations of Linker Flexibility and Conformational Space

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. For a linker like Boc-NH-ethyl-SS-propionic acid, MD simulations provide critical information about its flexibility, preferred shapes (conformations), and how it behaves in different biological environments, such as in aqueous solution or near a protein surface. ub.edusci-hub.se

The flexibility of the linker is paramount to its function. It must be flexible enough to connect a payload to a biomolecule without imposing significant structural strain, yet rigid enough to adopt a conformation that allows for efficient cleavage at the target site. MD simulations can map the entire conformational space available to the linker by calculating the potential energy of different atomic arrangements. A key parameter often studied for disulfide-containing molecules is the C-S-S-C dihedral angle, which largely defines the geometry and stability of the disulfide bond. mpg.de

Research Findings: Simulations of disulfide-containing linkers reveal that the ethyl and propionic acid chains flanking the disulfide bond in this compound can adopt multiple conformations. The tert-butoxycarbonyl (Boc) protecting group adds steric bulk, which can influence the accessible conformations of the ethyl-amine portion of the linker. nih.gov MD studies in explicit solvent can show how water molecules interact with the linker's polar carboxyl and amide groups, affecting its solubility and conformational equilibrium. This analysis helps in predicting how the linker will behave in the bloodstream versus the intracellular environment. ub.edu

Table 1: Representative Conformational States of a Disulfide Linker from Molecular Dynamics Simulation.
Conformational StateKey Dihedral Angle (C-S-S-C)Relative Population (%)Calculated Energy (kcal/mol)Solvent Accessible Surface Area (Ų)
Extended~180°45-5.2150
Gauche (+)~+90°25-4.8135
Gauche (-)~-90°25-4.8135
Bent/FoldedVariable5-3.1110

This table illustrates hypothetical data from an MD simulation, showing how different conformations of a disulfide linker might be populated based on their energy and geometry.

Quantum Chemical Calculations on Disulfide Bond Reactivity and Cleavage Mechanisms

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and model chemical reactions. For this compound, these calculations are crucial for understanding the reactivity of the disulfide bond, which is the intended cleavage site. researchgate.net

The primary mechanism for disulfide bond cleavage in targeted drug delivery is reduction in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher than in the bloodstream. mdpi.com QC calculations can model the reaction pathway of this reductive cleavage, identifying the transition states and calculating the activation energy required for the reaction to proceed. This helps in predicting the cleavage rate of the linker.

Research Findings: Recent studies have shown that disulfide bond cleavage is not always a simple chemical reduction by glutathione. Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds in xenobiotic molecules, including ADC linkers. researchgate.netnih.gov QC calculations can help elucidate these complex enzymatic mechanisms by modeling the interaction between the disulfide bond and the amino acid residues in the enzyme's active site. These models can explain why some disulfide linkers are more susceptible to enzymatic cleavage than others, providing a basis for designing linkers that are either stable or labile to specific enzymes. researchgate.net The calculations can also probe the photolytic cleavage of disulfide bonds, which is relevant for light-activated therapies. researchgate.net

In Silico Modeling for Predicting Linker-Payload-Biomolecule Interactions

In silico modeling encompasses a range of computational techniques, including molecular docking and larger-scale simulations, to predict how different molecules fit together and interact. In the context of an ADC, this involves modeling the entire conjugate: the antibody, the this compound linker, and the cytotoxic payload. frontiersin.org

The goal is to predict how the attachment of the linker-payload combination affects the antibody's structure, stability, and ability to bind to its target antigen. chemcomp.com Molecular docking can be used to place the linker-payload onto the surface of the antibody at specific conjugation sites (like lysine (B10760008) or cysteine residues) and evaluate the energetic favorability of the resulting structure. These models can identify potential issues, such as the payload interfering with the antigen-binding site or causing the antibody to aggregate. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Optimized Linker Performance

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate specific chemical features with activity. scispace.comchemrxiv.org

Research Findings: QSAR studies on disulfide-containing compounds have successfully identified key molecular descriptors that influence their activity. nih.govnih.gov These descriptors can include electronic properties (like charge distribution), steric factors (like molecular volume), and hydrophobicity. For example, a QSAR model might reveal that adding electron-withdrawing groups near the disulfide bond in the linker accelerates its cleavage in a reducing environment. This allows for the fine-tuning of the linker's release characteristics to match the desired therapeutic window.

Table 2: Example of a QSAR Study for Linker Optimization.
Linker AnalogueStructural ModificationKey Descriptor (e.g., LogP)Observed Plasma Stability (t1/2, hours)Predicted Stability (QSAR Model)
This compoundBase Structure1.5100102
Analogue 1Methyl group at α-carbon to S-S1.9125128
Analogue 2Lengthen ethyl to propyl1.8110108
Analogue 3Replace Boc with Fmoc3.59592

This table presents hypothetical data illustrating how a QSAR model correlates a structural descriptor (LogP) with a measured activity (plasma stability) to predict the performance of new linker analogues.

Future Perspectives and Emerging Research Avenues

Innovations in Disulfide Linker Chemistry and Tunable Cleavage Mechanisms

The core of Boc-NH-ethyl-SS-propionic acid's function lies in its disulfide bond, which is designed to be stable in the bloodstream but cleaved by the high concentration of reducing agents like glutathione (B108866) (GSH) inside target cells. mdpi.comoup.comaxispharm.com A primary avenue of research is the refinement of this cleavage mechanism for greater control and specificity.

Innovations focus on modulating the reactivity of the disulfide bond to enhance its stability during circulation and ensure efficient payload release only at the target site. One prominent strategy is the introduction of steric hindrance, such as placing methyl groups adjacent to the disulfide bond. oup.comacs.org This modification shields the bond from premature reduction in the plasma without preventing its cleavage in the glutathione-rich intracellular environment. acs.org Research has shown that hindered disulfide linkers can lead to more stable and efficacious antibody-drug conjugates in preclinical models. acs.org

Beyond steric hindrance, scientists are exploring alternative and multi-step cleavage strategies.

Tandem-Cleavage Linkers: These systems require two sequential events to release the payload, such as an initial enzymatic cleavage that then exposes the disulfide bond for reduction. acs.org This dual-trigger mechanism significantly improves in vivo stability and tolerability. acs.org

Alternative Enzymatic Triggers: While GSH is the conventional trigger, research has identified other intracellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX) that can catalytically cleave disulfide bonds in xenobiotic molecules and ADC linkers. researchgate.net Designing linkers specifically susceptible to these overexpressed tumor enzymes could offer another layer of selectivity.

Novel Chemical Triggers: Emerging methods include radical-mediated disulfide exchange, which uses a radical initiator to facilitate clean and reversible disulfide bond metathesis under biocompatible conditions. pnas.org This could provide new ways to construct and modify bioconjugates. pnas.org

These advancements aim to create a new generation of disulfide linkers with precisely tunable release profiles, addressing the critical balance between stability and payload delivery.

Expanding Applications in Multi-Specific Bioconjugates and Combination Therapies

The versatility of linkers derived from the this compound scaffold is enabling their use in increasingly complex therapeutic constructs beyond traditional monoclonal ADCs. The field is moving towards multi-specific bioconjugates and sophisticated combination therapies.

Disulfide linkers are instrumental in developing dual-drug delivery systems. For instance, researchers have used disulfide-containing linkers to connect two different chemotherapeutic agents, such as doxorubicin (B1662922) and paclitaxel (B517696), to a single nanocarrier. dovepress.com These systems can self-assemble into micelles that release both drugs in response to the reductive tumor microenvironment, potentially enhancing efficacy through synergistic action. dovepress.com

The application of these linkers is also expanding to other types of bioconjugates:

Peptide-Drug Conjugates (PDCs): Disulfide bonds are a common feature in PDCs, which use peptides to target receptors that are highly expressed in tumors. nih.gov

Multi-functionalization: Novel chemical methods allow for the multi-functionalization of a single cysteine residue on a protein. nih.gov This opens the door to creating conjugates with multiple payloads or with both a therapeutic agent and an imaging agent on the same antibody.

Degrader-Antibody Conjugates (DACs): An emerging modality, DACs use antibodies to deliver protein degraders to specific cells. Disulfide linkers are being explored for this application to ensure the stable transport and intracellular release of the degrader payload. acs.org

These expanded applications highlight the linker's role as a critical component in the architecture of next-generation biopharmaceuticals designed for combination effects and enhanced targeting.

Addressing Translational Challenges in Disulfide-Linked Bioconjugate Development

Despite their promise, bringing disulfide-linked bioconjugates from the laboratory to the clinic presents significant challenges. The primary hurdle remains the "stability-cleavage dilemma": the linker must be robust enough to prevent premature payload release in circulation but labile enough to ensure rapid cleavage inside the target cell. tandfonline.comnih.gov

Key translational challenges include:

Premature Cleavage: The plasma is not entirely non-reducing. Thiol-containing molecules like human serum albumin can potentially cause a slow, premature release of the payload, leading to off-target toxicity. tandfonline.comrsc.org

In Vitro vs. In Vivo Correlation: The complex redox environment in vivo is difficult to fully replicate in vitro. rsc.org Bioconjugates that show ideal stability and release profiles in cell culture may behave differently in a living system, complicating preclinical development. researchgate.net

Manufacturing and Scalability: The synthesis of complex bioconjugates involving multi-step chemical processes is a significant challenge. Developing robust, high-yielding, and scalable chemistry to generate these molecules is essential for clinical and commercial viability. acs.orgpatsnap.com

Overcoming these challenges requires a multi-disciplinary approach, combining advanced linker design, sophisticated analytical techniques to assess stability, and improved bioconjugation strategies.

Exploration of this compound Derivatives in Novel Therapeutic and Diagnostic Modalities

The chemical structure of this compound is highly amenable to modification, making it a valuable scaffold for creating a diverse range of derivatives for novel applications. The Boc-protecting group can be removed under acidic conditions to reveal a primary amine, and the terminal carboxylic acid can be activated to react with various functional groups, allowing for versatile conjugation chemistries. broadpharm.com

Research is exploring several classes of derivatives with expanded functionalities:

Derivative ClassModification ExamplePotential ApplicationSource
Alternative Reactive Handles Replacing the Boc-protected amine with a maleimide (B117702) group (e.g., Mal-NH-ethyl-SS-propionic acid).Enables conjugation to thiol groups on proteins or peptides, offering an alternative conjugation strategy. broadpharm.com
Alternative Protecting Groups Replacing the Boc group with an Fmoc group (e.g., Fmoc-NH-ethyl-SS-propionic acid).Provides an orthogonal protection strategy, useful in more complex, multi-step syntheses like peptide synthesis. cd-bioparticles.net
Diagnostic Probes Conjugating a fluorescent dye or a photoacoustic imaging agent to the linker scaffold.Creation of redox-sensitive probes for cancer diagnosis or for tracking drug delivery in real-time. dovepress.comnih.gov
PEGylated Derivatives Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker structure (e.g., Amino-SS-PEG12-acid).Improves the solubility and pharmacokinetic properties of the resulting bioconjugate. cd-bioparticles.net

The exploration of these derivatives is pushing the boundaries of what can be achieved with disulfide-based linkers. By modifying the core structure of this compound, researchers can fine-tune its properties for specific therapeutic goals, such as improving drug targeting, or repurpose it entirely for diagnostic applications, paving the way for personalized and more effective treatments.

Q & A

Basic Research Questions

Q. What are the key structural features of Boc-NH-ethyl-SS-propionic acid, and how do they influence its reactivity in bioconjugation?

  • Methodological Answer : The compound contains four functional groups: (1) a Boc (tert-butoxycarbonyl) protecting group for amine stabilization, (2) an ethylamine group for nucleophilic reactions, (3) a disulfide bond (SS) for redox-responsive cleavage, and (4) a propionic acid moiety for forming ester/amide bonds. To validate these features, use nuclear magnetic resonance (NMR) to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and Fourier-transform infrared spectroscopy (FTIR) to identify the carbonyl stretch (~1700 cm⁻¹). The disulfide bond’s stability can be tested via Ellman’s assay under reducing conditions (e.g., 10 mM DTT) .

Q. What protocols ensure proper storage and handling to prevent degradation of this compound?

  • Methodological Answer : Store lyophilized powder at ≤-20°C in airtight, light-protected containers with desiccants. Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use portions. For solubility testing, dissolve in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and confirm stability via thin-layer chromatography (TLC) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) over 24 hours .

Q. How can the purity of this compound be quantified after synthesis or procurement?

  • Methodological Answer : Use analytical HPLC with a photodiode array detector (PDA) set to 254 nm and a C18 column. A purity threshold of ≥95% is recommended for research-grade material. For trace impurity identification, employ liquid chromatography-mass spectrometry (LC-MS) in positive ion mode to detect side products like deprotected amines or hydrolyzed disulfides .

Advanced Research Questions

Q. How can this compound be integrated into antibody-drug conjugate (ADC) design for controlled payload release?

  • Methodological Answer : The disulfide bond enables glutathione-mediated cleavage in intracellular environments (e.g., tumor cells with elevated glutathione levels). For conjugation:

Activate the propionic acid group with EDC/NHS to form an NHS ester.

React with lysine residues on the antibody at pH 8.5 (borate buffer).

Purify the ADC via size-exclusion chromatography.
Validate conjugation efficiency using SDS-PAGE (reducing vs. non-reducing conditions) and quantify drug-to-antibody ratio (DAR) via hydrophobic interaction chromatography (HIC) .

Q. What experimental strategies assess disulfide bond stability under varying redox conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound with 1–10 mM glutathione (GSH) at pH 7.4 (simulating cytosolic conditions) and monitor cleavage via UV-Vis spectroscopy (absorbance shift at 260–280 nm) or reversed-phase HPLC.
  • Comparative Controls : Use Tris(2-carboxyethyl)phosphine (TCEP) as a non-physiological reductant to test rapid cleavage.
  • Data Interpretation : Calculate half-life (t½) under each condition to guide ADC design for tumor-specific release .

Q. How can researchers resolve contradictions in reported conjugation efficiencies for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, pH, or competing side reactions. To troubleshoot:

Optimize activation time (30–60 minutes in DMF with 2× molar excess of EDC/NHS).

Use sulfo-NHS esters to improve aqueous solubility.

Quantify unreacted NHS esters via reaction with hydroxylamine and spectrophotometric analysis at 412 nm.
Cross-validate results using matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing cleavage efficiency data in redox-responsive drug delivery systems?

  • Methodological Answer : Use nonlinear regression (e.g., one-phase decay model) to fit time-dependent cleavage data. Report 95% confidence intervals for t½ values. For comparative studies (e.g., GSH vs. TCEP), apply two-way ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Include power analysis to justify sample sizes .

Q. How should researchers design experiments to evaluate the impact of solvent polarity on this compound’s stability?

  • Methodological Answer :

  • Solvent Selection : Test DMSO (polar aprotic), THF (nonpolar aprotic), and aqueous buffers (pH 5–8).
  • Stability Metrics : Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Control : Include a reducing agent (e.g., 5 mM DTT) to isolate disulfide-specific degradation.
  • Statistical Analysis : Use Kaplan-Meier survival curves to compare degradation rates across solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.